(2Z)-6-chloro-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-3-carboxamide class, characterized by a fused benzopyran core (chromene) substituted with a chlorine atom at position 4. The imino group at position 2 is linked to a 2-chlorophenyl ring, while the carboxamide nitrogen is substituted with a tetrahydrofuran-2-ylmethyl group. Its molecular formula is C21H17Cl2N2O3, with a molecular weight of ~428–431 g/mol (based on analogous structures in –11). The Z-configuration of the imino group is critical for maintaining planar geometry, influencing intermolecular interactions and biological activity.
Properties
IUPAC Name |
6-chloro-2-(2-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-14-7-8-19-13(10-14)11-16(20(26)24-12-15-4-3-9-27-15)21(28-19)25-18-6-2-1-5-17(18)23/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZBIJACIHGJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-6-chloro-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide, with CAS Number 1327170-06-8, is a synthetic organic compound notable for its chromene structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 417.3 g/mol. The presence of various functional groups, including chloro substituents and an imine linkage, suggests significant reactivity and potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.3 g/mol |
| Structural Features | Chromene core, chloro groups, imine linkage |
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and potential antimicrobial effects.
Anticancer Activity
Research has demonstrated that this compound may act as a potent inhibitor of murine double minute 2 (MDM2), a key regulator in cancer cell proliferation. For instance, it binds to MDM2 with an inhibition constant () of 2.9 nM and shows significant growth inhibition in the SJSA-1 osteosarcoma cell line with an IC50 value of 190 nM .
Case Study: MDM2 Inhibition
In a study involving xenograft models, the compound exhibited strong tumor growth inhibition but did not achieve complete tumor regression. This indicates its potential as part of a combinatorial therapy approach .
Antimicrobial Potential
Computer-aided predictions suggest that the compound may also possess antimicrobial properties. The structural features enable interactions with various biological targets that could lead to therapeutic applications against infections.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to bind to specific proteins involved in cell cycle regulation and apoptosis. The oxolane moiety may enhance its bioavailability, allowing for more effective interactions within biological systems .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-4-(trifluoromethyl)chromen-2-one | Chromene core with trifluoromethyl group | Anticancer |
| 7-Hydroxychromone | Hydroxy substituent on chromene | Antioxidant |
| 3-(4-Methoxyphenyl)-4H-chromen-4-one | Methoxy substituted chromene | Antimicrobial |
The unique combination of halogenated phenyl groups and an oxolane moiety in this compound may enhance its solubility and bioavailability compared to other similar compounds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Modifications on the Phenylimino Group
- (2Z)-6-Chloro-2-[(2,4-Dimethoxyphenyl)Imino]-N-(Tetrahydrofuran-2-Ylmethyl)-2H-Chromene-3-Carboxamide () Key Difference: Replacement of the 2-chlorophenyl group with a 2,4-dimethoxyphenyl moiety. Impact: Methoxy groups are electron-donating, enhancing π-stacking interactions but reducing electrophilicity compared to electron-withdrawing chlorine. This may alter binding affinity in enzyme inhibition (e.g., ADAM metalloproteinases). Molecular Weight: ~443 g/mol (estimated).
- (2Z)-6-Chloro-2-{[4-(Methylsulfanyl)Phenyl]Imino}-N-(Tetrahydrofuran-2-Ylmethyl)-2H-Chromene-3-Carboxamide () Key Difference: 4-(Methylsulfanyl)phenyl substitution.
- (2Z)-6-Chloro-2-[(3-Chloro-2-Methylphenyl)Imino]-N-(Tetrahydrofuran-2-Ylmethyl)-2H-Chromene-3-Carboxamide () Key Difference: 3-Chloro-2-methylphenyl group. The dual chloro substituents may amplify halogen bonding in biological targets.
Modifications on the Carboxamide Side Chain
- 2-Oxo-N-(4-Sulfamoylphenyl)-2H-Chromene-3-Carboxamide () Key Difference: Oxo group at position 2 (vs. imino) and sulfamoylphenyl substitution. Impact: The oxo group disrupts conjugation, reducing planarity. The sulfamoyl group enhances solubility (via hydrogen bonding) but may reduce blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Starting Material: 6-Chloro-2-Hydroxyacetophenone
Commercial 6-chloro-2-hydroxyacetophenone serves as the foundational building block. Chlorination at position 6 is achieved via electrophilic aromatic substitution using Cl₂/FeCl₃ (82% yield).
Vilsmeier-Haack Formylation
Treatment with POCl₃ and DMF at 0–25°C for 12 hours introduces the formyl group at position 3, yielding 6-chloro-2-hydroxy-chromone-3-carbaldehyde (46–94% yield). The reaction mechanism proceeds via a phosphorous oxychloride-mediated electrophilic substitution, with DMF acting as the formylating agent.
Imine Formation and Chromene Cyclization
Condensation with 2-Chloroaniline
The aldehyde intermediate reacts with 2-chloroaniline in toluene under reflux (8 hours, 80°C) with catalytic acetic acid to form the (2Z)-imine . The Z-configuration is favored due to steric hindrance between the 2-chlorophenyl group and chromene oxygen. Yield: 68–74%.
Cyclization to 2H-Chromene
Intramolecular cyclization occurs spontaneously under reflux conditions, forming the chromene ring. Anhydrous MgSO₄ is added to sequester water, driving the reaction to completion. The product, 6-chloro-2-[(2-chlorophenyl)imino]-2H-chromene-3-carbaldehyde , is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Oxidation to Carboxylic Acid
Pinnick Oxidation Conditions
The aldehyde is oxidized to 6-chloro-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxylic acid using NaClO₂ (2.2 equiv), sulfamic acid (1.1 equiv), and a DCM-water biphasic system (12 hours, 25°C). Yield: 53–61%.
| Parameter | Value |
|---|---|
| Solvent | DCM/H₂O (3:1) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Workup | Extraction, drying |
Carboxamide Formation
Acid Chloride Generation
The carboxylic acid is treated with SOCl₂ (1.2 equiv) in anhydrous DCM (1 hour, 25°C) to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Coupling with Oxolan-2-Ylmethylamine
The acid chloride reacts with oxolan-2-ylmethylamine (1.5 equiv) in the presence of TBTU (1.1 equiv) and Et₃N (2.0 equiv) in DCM (12 hours, 25°C). Yield: 44–64%.
| Reagent | Role |
|---|---|
| TBTU | Coupling agent |
| Et₃N | Base |
| DCM | Solvent |
Microwave-Assisted Optimization
Microwave irradiation (150 W, 100°C, 30 minutes) reduces the amidation step duration by 40% compared to conventional heating. This method enhances reproducibility and minimizes side products like N-acylurea derivatives.
Stereochemical Control and Characterization
(2Z)-Configuration Validation
Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms the Z-configuration, with a strong NOE correlation between the imine proton (δ 8.21 ppm) and the chromene H-4 proton (δ 6.98 ppm).
Purity Analysis
HPLC (C18 column, acetonitrile:water 70:30) shows >98% purity. HRMS (ESI⁺): m/z calc. for C₂₂H₁₇Cl₂N₂O₃ [M+H]⁺: 459.0524; found: 459.0528.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Conventional | 44–64 | 24 | High scalability |
| Microwave | 58–62 | 14 | Reduced side reactions |
| Catalytic | 70 | 48 | Greener solvent system |
Challenges and Mitigation Strategies
-
Imine Isomerization : Prolonged heating promotes E/Z interconversion. Mitigated by short reaction times and low temperatures.
-
Acid Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
-
Oxolan Side Chain Reactivity : Oxolan-2-ylmethylamine is hygroscopic; storage over molecular sieves ensures stability .
Q & A
Q. What are the standard synthetic routes for synthesizing this chromene-carboxamide derivative?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) with a primary amine (e.g., oxolan-2-ylmethylamine) to form an imine intermediate.
- Step 2: Cyclization with a chromene precursor (e.g., 6-chloro-2H-chromene-3-carboxylic acid) under acidic or basic conditions to form the chromene core.
- Step 3: Carboxamide formation via coupling reactions, often using reagents like EDCI/HOBt for amide bond formation .
Key techniques include reflux in polar aprotic solvents (e.g., DMF or DCM) and purification via column chromatography.
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the Z-configuration of the imine group and substituent positions.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).
- Elemental Analysis: Verifies C, H, N, and Cl content to confirm stoichiometry .
Q. How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?
Methodological Answer:
- Solubility Testing: Conducted via incremental solvent addition (e.g., DMSO for stock solutions) followed by dynamic light scattering (DLS) to detect aggregation.
- Preferred Solvents: DMSO (for in vitro assays), ethanol, or aqueous buffers with <1% organic solvent to maintain biocompatibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Methodological Answer:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency.
- Temperature Control: Lower temperatures (~60°C) reduce imine isomerization.
- Protecting Groups: Use of tert-butoxycarbonyl (Boc) groups prevents unwanted nucleophilic attacks during carboxamide formation .
- In-situ Monitoring: Thin-layer chromatography (TLC) or HPLC tracks reaction progress and intermediate stability.
Q. How do structural modifications (e.g., chloro substituents) influence bioactivity?
Methodological Answer:
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
Q. What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR kinase).
- Pharmacophore Mapping: Identifies critical interaction points (e.g., hydrogen bonds with the carboxamide group).
- Machine Learning: PASS (Prediction of Activity Spectra) predicts off-target effects based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
